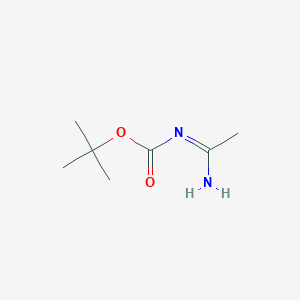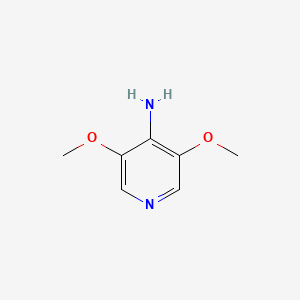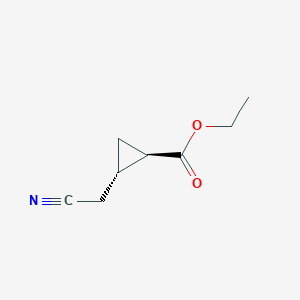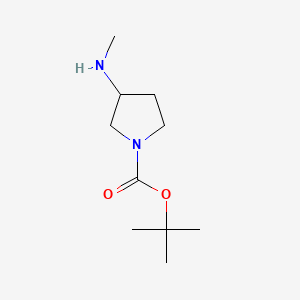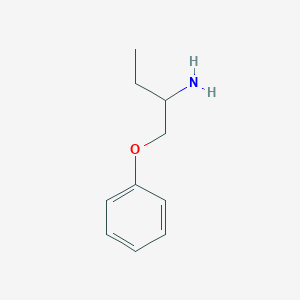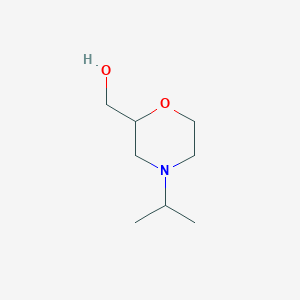![molecular formula C16H19BrClNO B1521424 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1185133-11-2](/img/structure/B1521424.png)
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
Übersicht
Beschreibung
“3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185133-11-2 . It has a molecular weight of 356.69 . The IUPAC name for this compound is 3-{[(6-bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, oxygen, and nitrogen atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 356.69 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Growth-Promoting Activity
A study by Omirzak et al. (2013) explored the alkylation of naphthols leading to compounds with significant growth-promoting activity upon pre-sowing treatment of beetroot seeds and potatoes, demonstrating a potential application in agriculture. This process involved the synthesis of tertiary alcohols with a structure similar to the chemical , highlighting the utility of naphthyl-containing compounds in enhancing plant productivity Omirzak, Erkasov, Sukhov, & Ganenko, 2013.
Polymorphism and Supramolecular Host Applications
Research by Sahoo et al. (2020) investigated the polymorphism of a piperidine substituted methyl 3-hydroxy-2-naphthoate, synthesized for use as a supramolecular host. This study underscores the relevance of structural and optical properties in designing materials with potential applications in molecular recognition and sensor technology Sahoo, Kumar, Kumar, & Kumar, 2020.
Crystal Structure and Biological Activity
Another study focused on the crystal structure, Hirshfeld surface analysis, and quantum computational studies of a polysubstituted piperidone, indicating its potential as a novel RORc inhibitor, which could have implications in the development of therapeutic agents targeting specific molecular pathways R. V. & R. C., 2021.
Nano Magnetite Catalysis in Synthesis
Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst in the synthesis of naphthalene derivatives, highlighting an efficient method for creating complex molecules with potential utility in various chemical industries, including pharmaceuticals and materials science Mokhtary & Torabi, 2017.
Antitumor Activity and Microwave-Assisted Synthesis
The antitumor activity of certain piperidin-4-ones was evaluated by Insuasty et al. (2013), showcasing the potential of microwave-assisted synthesis in producing compounds with significant biological activity. This aligns with the research interest in discovering new therapeutic agents through innovative synthesis techniques Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOZRDPLWNHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



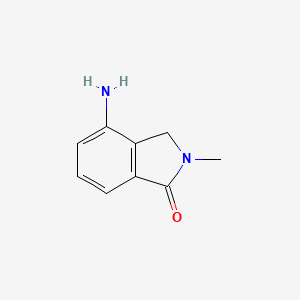

![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)

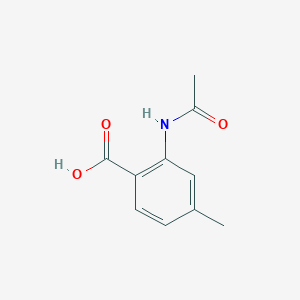
![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)
